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Compound of Interest

Compound Name: Pyrametostrobin

Cat. No.: B1462844

Despite a comprehensive search for detailed spectroscopic data on the fungicide
Pyrametostrobin, a complete public record of its spectral characterization remains elusive.
This document provides a summary of the available information and outlines the general
methodologies that would be employed for a full spectroscopic analysis, catering to
researchers, scientists, and professionals in drug development.

While specific experimental data such as nuclear magnetic resonance (NMR) chemical shifts,
infrared (IR) absorption bands, ultraviolet-visible (UV-Vis) absorption maxima, and detailed
mass spectrometry (MS) fragmentation patterns for Pyrametostrobin are not readily available
in the public domain, this guide will detail the standard protocols and expected outcomes for
such analyses.

Chemical Structure and Properties

Before delving into the spectroscopic techniques, it is essential to understand the chemical
structure of Pyrametostrobin.

Structure of Pyrametostrobin

Caption: Chemical structure of Pyrametostrobin.
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Property Value
Molecular Formula C21H23N304
Molecular Weight 381.4 g/mol

methyl N-[2-[(1,4-dimethyl-3-phenylpyrazol-5-
IUPAC Name
yl)oxymethyl]phenyl]-N-methoxycarbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol (General)

A standard approach for NMR analysis of Pyrametostrobin would involve the following steps:

o Sample Preparation: Dissolve approximately 5-10 mg of Pyrametostrobin analytical
standard in a suitable deuterated solvent (e.g., CDCIls, DMSO-ds) in an NMR tube.

e Instrumentation: Acquire *H and 13C NMR spectra on a spectrometer operating at a
frequency of 400 MHz or higher for optimal resolution.

o Data Acquisition:

o H NMR: Acquire a one-dimensional proton spectrum. Key parameters include a sufficient
number of scans for a good signal-to-noise ratio, a spectral width covering the expected
chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

o 13C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger
number of scans is typically required due to the lower natural abundance of 13C.

o 2D NMR (Optional but Recommended): To aid in structural assignment, two-dimensional
NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear
Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would
be performed.
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Caption: General workflow for NMR spectroscopic analysis.

Expected Spectral Data

Based on the structure of Pyrametostrobin, the following signals would be anticipated:

IH NMR:

o Aromatic Protons: Multiple signals in the range of 6.5-8.0 ppm corresponding to the protons
on the phenyl and benzyl rings.

o Methoxy and Methyl Protons: Singlets in the upfield region (typically 2.0-4.0 ppm)
corresponding to the various methyl and methoxy groups.

o Methylene Protons: A singlet corresponding to the -O-CHz- group.

13C NMR:

e Aromatic and Heteroaromatic Carbons: Signals in the downfield region (110-160 ppm).
e Carbonyl Carbon: A signal around 170 ppm.

 Aliphatic Carbons: Signals in the upfield region for the methyl, methoxy, and methylene
carbons.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1462844?utm_src=pdf-body-img
https://www.benchchem.com/product/b1462844?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1462844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which is crucial for confirming its identity and structure.

Experimental Protocol (General)

o Sample Introduction: Introduce a dilute solution of Pyrametostrobin into the mass
spectrometer via direct infusion or coupled with a chromatographic system like liquid
chromatography (LC-MS).

« lonization: Utilize a soft ionization technique such as Electrospray lonization (ESI) or
Atmospheric Pressure Chemical lonization (APCI) to generate molecular ions with minimal

fragmentation.
e Mass Analysis:

o Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight and
identify the protonated molecule [M+H]*.

o Tandem MS (MS/MS): Select the [M+H]* ion and subject it to collision-induced
dissociation (CID) to generate a characteristic fragmentation pattern.

Sample Introduction Tonization Mass Analysis

Prepare Dilute Solution of Pyrametostrobin ‘ﬁ‘ Infuse into Mass Spectrometer }—" Electrospray Ionization (EST) }—" Full Scan MS (Determine [M+H]*) H Tandem MS (MS/MS) on [M+H]* ‘ﬁ‘ Analyze Fragmentation Pattern

Click to download full resolution via product page

Caption: General workflow for mass spectrometric analysis.

Expected Spectral Data

e Molecular lon: A prominent peak corresponding to the protonated molecule [M+H]* at m/z
382.1769.
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e Fragmentation Pattern: The MS/MS spectrum would be expected to show fragments
resulting from the cleavage of the ether linkages, the carbamate group, and losses of small
neutral molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule
and is particularly useful for compounds containing chromophores, such as aromatic rings.

Experimental Protocol (General)

o Sample Preparation: Prepare a dilute solution of Pyrametostrobin in a UV-transparent
solvent (e.g., methanol, acetonitrile, or ethanol).

e Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

o Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm to
record the absorbance spectrum. The solvent used for the sample preparation should be
used as the blank.

Expected Spectral Data

Pyrametostrobin contains multiple aromatic rings, which are expected to give rise to
characteristic absorption bands in the UV region. The spectrum would likely show one or more
absorption maxima (Amax) between 200 and 300 nm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Experimental Protocol (General)

o Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or as a thin
film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, a small amount of the solid sample is
ground with dry KBr and pressed into a transparent disk.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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» Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm™1).

Expected Spectral Data

The IR spectrum of Pyrametostrobin would be expected to show characteristic absorption
bands for the following functional groups:

C=0 stretch (carbamate): Around 1700-1730 cm~1.

C=C stretch (aromatic): Around 1450-1600 cm~1.

C-O stretch (ether and carbamate): In the range of 1000-1300 cm~1.

C-H stretch (aromatic and aliphatic): Around 2850-3100 cm™1.

N-O stretch: Around 1300-1500 cm™1.

Conclusion

A comprehensive spectroscopic analysis is indispensable for the unequivocal identification and
characterization of Pyrametostrobin. While detailed experimental data is not widely published,
the application of standard NMR, MS, UV-Vis, and IR spectroscopic techniques would provide
the necessary information for its structural confirmation and quality control. The protocols and
expected data outlined in this guide provide a foundational framework for researchers and
scientists working with this compound. Further investigation into proprietary databases or direct
contact with manufacturers may be necessary to obtain certified reference spectra.

 To cite this document: BenchChem. [Spectroscopic Analysis of Pyrametostrobin: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1462844#spectroscopic-analysis-of-pyrametostrobin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1462844?utm_src=pdf-body
https://www.benchchem.com/product/b1462844?utm_src=pdf-body
https://www.benchchem.com/product/b1462844#spectroscopic-analysis-of-pyrametostrobin
https://www.benchchem.com/product/b1462844#spectroscopic-analysis-of-pyrametostrobin
https://www.benchchem.com/product/b1462844#spectroscopic-analysis-of-pyrametostrobin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1462844?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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